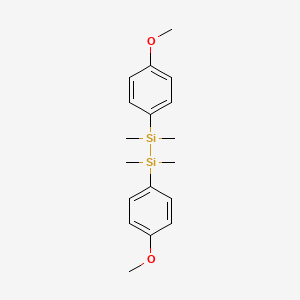

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKTCFCSXCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564816 | |

| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-50-3 | |

| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

CAS Number: 6009-50-3

Introduction: The Strategic Importance of Aryldisilanes in Modern Chemistry

The field of organosilicon chemistry has witnessed exponential growth, driven by the unique electronic and structural properties of silicon-containing molecules that offer novel solutions in medicinal chemistry, materials science, and organic synthesis.[1][2] Within this expansive class of compounds, aryldisilanes, characterized by a silicon-silicon bond flanked by aryl substituents, represent a particularly intriguing scaffold. The Si-Si bond, with its higher highest occupied molecular orbital (HOMO) energy level compared to a C-C bond, imparts distinct electronic characteristics, including σ-π conjugation with adjacent aromatic systems.[3] This feature is not merely a chemical curiosity; it is the foundation for developing novel materials with tailored photophysical properties and for designing unique molecular architectures with potential applications in drug discovery and bio-imaging.[1][3]

This technical guide focuses on a specific, yet representative, member of this class: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane . The presence of the methoxy-functionalized phenyl groups offers a site for potential biological interactions and further chemical modification, making this a molecule of significant interest to researchers at the intersection of chemistry, biology, and materials science. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, serving as a vital resource for scientists and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 6009-50-3 | - |

| Molecular Formula | C₁₈H₂₆O₂Si₂ | - |

| Molecular Weight | 330.57 g/mol | - |

| Appearance | White crystals or powder | Commercial Supplier |

| Melting Point | 38.5 - 47.5 °C | Commercial Supplier |

| Boiling Point | 632.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.32 g/cm³ (Predicted) | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of symmetrical 1,2-diaryldisilanes is most commonly achieved through the coupling of an aryl Grignard reagent with a 1,2-dichlorodisilane.[3] This approach offers a reliable and scalable route to the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound proceeds via the formation of a Grignard reagent from 4-bromoanisole, which then undergoes a nucleophilic substitution reaction with 1,2-dichloro-1,1,2,2-tetramethyldisilane.

Sources

An In-Depth Technical Guide to the Molecular Structure of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

This guide provides a comprehensive technical overview of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a significant organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and potential applications, grounding all claims in authoritative scientific principles.

Introduction: The Significance of Aryldisilanes

Organodisilanes, characterized by a silicon-silicon (Si-Si) single bond, are a class of compounds with unique electronic and chemical properties. The presence of aryl substituents, as in this compound, further modulates these properties, making them valuable intermediates in organic synthesis and materials science. The Si-Si bond is notably weaker than a carbon-carbon bond, rendering it susceptible to cleavage under various conditions, a reactivity that is harnessed in numerous synthetic transformations. This guide focuses on the para-methoxyphenyl substituted derivative, exploring how the electron-donating methoxy groups influence its structure and reactivity.

Molecular Structure and Conformational Analysis

The molecular structure of this compound, with the chemical formula C18H26O2Si2, features a central Si-Si bond connecting two dimethylsilyl groups. Each silicon atom is also bonded to a 4-methoxyphenyl (p-anisyl) group.

Caption: Molecular structure of this compound.

A critical aspect of the structure of 1,2-disubstituted disilanes is the rotation around the Si-Si bond, leading to different conformers. The two primary conformers are anti, where the large aryl groups are positioned opposite to each other, and gauche, where they are in closer proximity. Molecular mechanics calculations on related 1,2-dihalo-tetramethyldisilanes have shown that the anti conformation is energetically more favorable than the gauche conformation.[1] This preference is attributed to the minimization of steric hindrance between the bulky substituents. Therefore, it is highly probable that this compound predominantly exists in the anti conformation in its ground state.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6009-50-3 | [1] |

| Molecular Formula | C18H26O2Si2 | [1] |

| Molecular Weight | 330.57 g/mol | |

| Appearance | White solid | [2] |

| Boiling Point | 632.8 °C at 760 mmHg | [1] |

| Flash Point | 336.5 °C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of molecular structures.[2] The following data, including experimentally determined and predicted values, provides a spectroscopic signature for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

| 7.32-7.35 | m | 4H, Aromatic (ortho to Si) | [2] |

| ~6.85 | d | 4H, Aromatic (meta to Si) | Predicted |

| ~3.80 | s | 6H, Methoxy (-OCH₃) | Predicted |

| ~0.25 | s | 12H, Methyl (-Si(CH₃)₂) | Predicted |

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the para-substituted phenyl rings. The protons ortho to the silicon atom are observed as a multiplet between δ 7.32-7.35 ppm.[2] The protons meta to the silicon, being more shielded by the methoxy group, are predicted to appear further upfield as a doublet. The methoxy and silicon-methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic (C-OMe) |

| ~135 | Aromatic (C-ortho to Si) |

| ~130 | Aromatic (C-ipso to Si) |

| ~114 | Aromatic (C-meta to Si) |

| ~55 | Methoxy (-OCH₃) |

| ~-2 | Methyl (-Si(CH₃)₂) |

The chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents. The carbon attached to the electron-donating methoxy group is expected to be the most downfield in the aromatic region, while the carbon directly bonded to the silicon atom (ipso-carbon) will also have a characteristic chemical shift. The methyl carbons attached to silicon are expected to be significantly shielded, appearing at a high-field (negative) chemical shift.

Synthesis of this compound

The synthesis of aryldisilanes is most commonly achieved through the coupling of an aryl Grignard reagent with a dichlorodisilane.[3] This method provides a reliable and efficient route to the target molecule.

Synthetic Workflow

The synthesis involves a two-step, one-pot procedure. First, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole and magnesium metal in an anhydrous ether solvent. This is followed by the addition of 1,2-dichloro-1,1,2,2-tetramethyldisilane, which undergoes nucleophilic substitution to form the desired product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromoanisole (2.2 equivalents)

-

Magnesium turnings (2.2 equivalents)

-

Iodine (a small crystal for initiation)

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.

-

A solution of 4-bromoanisole in anhydrous ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 4-bromoanisole solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.

-

Reactivity and Potential Applications

The chemistry of this compound is dominated by the reactivity of the Si-Si bond. This bond can be cleaved by various reagents, making it a useful precursor for the generation of silyl anions, cations, or radicals.

Cleavage of the Si-Si Bond

The Si-Si bond in aryldisilanes is susceptible to cleavage under both oxidative and reductive conditions. For instance, nanosecond laser flash photolysis can generate the cation radical of 1,2-diaryl-1,1,2,2,-tetramethyldisilanes.[2] These cation radicals are highly reactive and can undergo nucleophile-assisted fragmentation of the Si-Si bond.

Applications in Organic Synthesis

Arylsilanes are versatile building blocks in organic synthesis. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Hiyama Coupling: Arylsilanes can participate in palladium-catalyzed cross-coupling reactions with organic halides to form biaryl compounds. The methoxy groups on the phenyl rings of the target molecule could influence the electronic properties of the silicon center and thus the efficiency of such coupling reactions.

-

Generation of Silyl Anions: Cleavage of the Si-Si bond with strong bases can generate silyl anions, which are potent nucleophiles for the formation of new silicon-carbon bonds.

-

Protecting Groups: The dimethyl(4-methoxyphenyl)silyl group can potentially be used as a protecting group for alcohols, with the advantage of being cleavable under specific oxidative conditions.

Conclusion

This compound is a structurally interesting and synthetically accessible aryldisilane. Its molecular architecture, characterized by a reactive Si-Si bond and electron-rich aromatic rings, makes it a promising candidate for further investigation in the fields of organic synthesis and materials science. This guide has provided a foundational understanding of its structure, spectroscopic properties, and synthesis, offering a valuable resource for researchers looking to explore the potential of this and related organosilicon compounds.

References

- A Spectroscopic Comparison of Substituted Diphenyl Dichlorosilanes: A Guide for Researchers. BenchChem. December 2025.

- Progress in the Preparation and Application of Arylsilane.

- Conformational analysis of 1,2-dihalo-tetramethylethanes and 1,2-dihalo-tetramethyldisilanes by molecular mechanics calcul

- Supporting Inform

- CAS#:6009-50-3 | this compound | Chemsrc.

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc.

- Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane C

- Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs.

Sources

"Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Introduction

This compound (CAS No. 6009-50-3) is an organosilicon compound featuring a symmetrical structure with two p-methoxyphenyl groups attached to a tetramethyldisilane core.[1] As with any specialty chemical intended for advanced research and development, particularly in materials science and drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity, functional groups, and electronic properties.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides field-proven, step-by-step protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound and similar organosilane structures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For organosilanes, ²⁹Si NMR provides direct insight into the silicon environment.

¹H and ¹³C NMR Analysis

Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. The chemical shifts are influenced by the electron-donating methoxy group and the electropositive silicon atoms.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Si-CH ₃ | ~0.25 | Singlet | ~ -2.0 |

| O-CH ₃ | ~3.80 | Singlet | ~55.0 |

| Ar-H (ortho to Si) | ~7.35 | Doublet | ~135.0 |

| Ar-H (ortho to OCH₃) | ~6.85 | Doublet | ~113.5 |

| Ar-C -Si (ipso) | - | - | ~130.0 |

| Ar-C -O (ipso) | - | - | ~160.0 |

Causality: The upfield shift of the Si-CH₃ protons is a hallmark of methylsilanes.[2] The aromatic protons are expected to form an AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern, a feature commonly observed in similar structures.[3][4]

Experimental Protocol: ¹H/¹³C NMR Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

²⁹Si NMR Analysis

²⁹Si NMR is indispensable for the characterization of organosilicon compounds, providing direct evidence of the Si-Si bond and the surrounding substituents.

Expertise & Experience: The ²⁹Si nucleus presents challenges due to its low natural abundance (4.7%) and negative gyromagnetic ratio, which can lead to null or inverted signals via the Nuclear Overhauser Effect (NOE) under standard proton decoupling.[6] Therefore, specialized acquisition techniques are mandatory.

Predicted ²⁹Si NMR Data (in CDCl₃)

| Assignment | Predicted ²⁹Si Shift (ppm) |

|---|

| -(Ph-OMe)Si(CH₃)₂- | -15 to -25 |

Causality: The chemical shift of ²⁹Si is highly sensitive to its substitution pattern. For disilanes, shifts are generally found upfield from the TMS reference.[6] The presence of an aryl group typically induces a downfield shift compared to an alkyl group.

Experimental Protocol: ²⁹Si NMR Acquisition

-

Sample Preparation: Prepare a concentrated solution (50-100 mg in ~0.6 mL of CDCl₃) in a high-quality NMR tube to maximize the signal.

-

Instrumentation: A high-field spectrometer equipped with a broadband probe is recommended.

-

Acquisition Technique: Employ a polarization transfer pulse sequence such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer). These techniques leverage the large proton polarization to enhance the ²⁹Si signal, significantly reducing acquisition time.[7]

-

Decoupling: Use inverse-gated proton decoupling to suppress the negative NOE while maintaining signal sharpening from decoupling. This involves turning on the proton decoupler only during the acquisition time.[8]

-

Referencing: Reference the spectrum to an external TMS standard (δ = 0.00 ppm).

-

Background Signal: Be aware of a potential broad signal around -110 ppm originating from the quartz in the NMR probe and tube.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for identifying key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3050-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Strong |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Strong |

| ~1245 | Aryl-O Stretch (asymmetric) & Si-CH₃ Bend | Strong |

| ~1030 | Aryl-O Stretch (symmetric) | Strong |

| ~820 | para-Substituted C-H Bend (out-of-plane) | Strong |

| 800-700 | Si-C Stretch | Medium-Strong |

| 500-400 | Si-Si Stretch | Weak-Medium |

Trustworthiness: The presence of a strong band around 820 cm⁻¹ is a highly reliable indicator of para-substitution on a benzene ring. The combination of strong C-O stretching bands and Si-C vibrations confirms the core structure.

Experimental Protocol: KBr Pellet Method

This method is a classic and reliable technique for analyzing solid samples.[9]

-

Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

Background Correction: Run a background spectrum of the empty sample compartment prior to analysis to subtract atmospheric CO₂ and H₂O signals.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation patterns.

Expertise & Experience: For a thermally stable, non-polar molecule like this, Electron Impact (EI) is the ionization method of choice. It is a "hard" ionization technique that provides both the molecular ion and a rich fragmentation pattern useful for structural confirmation.[10]

Predicted Mass Spectrum (Electron Impact)

| m/z (Predicted) | Assignment | Comments |

|---|---|---|

| 330.16 | [M]⁺˙ | Molecular Ion |

| 165.08 | [(CH₃)₂Si(C₆H₄OCH₃)]⁺ | Base Peak . Cleavage of the weak Si-Si bond. |

| 315.14 | [M - CH₃]⁺ | Loss of a methyl group. |

| 151.08 | [Si(CH₃)(C₆H₄OCH₃)]⁺ | Loss of an additional methyl group from the base peak. |

| 135.04 | [Si(C₆H₄OCH₃)]⁺ | Loss of two methyl groups from the base peak. |

Causality: The Si-Si bond is the weakest bond in the molecule and is expected to cleave readily upon electron impact, leading to a highly stable silyl cation at m/z 165, which will likely be the base peak.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the mass spectrometer. The sample is vaporized in the ion source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standard energy is 70 eV).[11] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum showing the relative abundance of each ion is generated.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems and chromophores.

Predicted UV-Vis Absorption Data (in Ethanol)

| λₘₐₓ (nm) | Transition |

|---|---|

| ~230-240 nm | π → π* |

| ~270-280 nm | π → π* |

Causality: The p-methoxyphenyl group is a strong chromophore. The spectrum is expected to resemble that of anisole but may be slightly red-shifted (shifted to longer wavelengths) due to the influence of the silicon substituents (auxochromic effect) and potential electronic communication across the disilane bridge. Similar aromatic silanes are known to be UV-active.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or hexane.[3][13]

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

-

Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

References

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI.

- Si NMR Some Practical Aspects - Pascal-Man.

- New members of the family of highly luminescent 1,3-bis(4-phenylpyridin-2- yl)

- This compound, 97% - Thermo Fisher Scientific.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.

- NMR Spectroscopy of Organosilicon Compounds - ResearchG

- ( 29 Si) Silicon NMR.

- Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame.

- 2.

- UV Active Silanes: The Synthesis and Application as Bird-deterrent Glass Co

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- 29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchG

- Spectrochem: Home.

Sources

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. epfl.ch [epfl.ch]

- 6. pascal-man.com [pascal-man.com]

- 7. researchgate.net [researchgate.net]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gelest.com [gelest.com]

- 13. spectrochem.in [spectrochem.in]

"Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane" reactivity and mechanism

An In-Depth Technical Guide to the Reactivity and Mechanism of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a symmetrical organosilicon compound featuring a central silicon-silicon (Si-Si) single bond. This bond is flanked by two dimethylsilyl groups, each bearing a p-methoxyphenyl (anisyl) substituent. The presence of the electron-donating methoxy groups on the aromatic rings and the inherent nature of the Si-Si bond bestow upon the molecule a unique and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactivity, and reaction mechanisms of this compound, offering field-proven insights for its application in advanced organic synthesis and materials science.

The unique electronic and steric properties of this aryldisilane make it a subject of interest for generating reactive silicon-centered species, including silyl radicals, silyl anions, and transient silenes. Understanding the conditions that trigger specific reaction pathways is paramount for harnessing its synthetic potential. This document will delve into its photochemical behavior, susceptibility to acid-catalyzed cleavage, and its role as a precursor to potent silylating agents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 6009-50-3 | [1][2] |

| Molecular Formula | C₁₈H₂₆O₂Si₂ | [3] |

| Molecular Weight | 330.57 g/mol | [3] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 368.5 ± 42.0 °C (Predicted) | [1] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [1] |

Synthesis of this compound

The most direct and common synthesis of this compound involves a Grignard coupling reaction. The causality behind this choice of reaction is the high nucleophilicity of the organomagnesium reagent, which is required to displace the chloride leaving groups on the disilane precursor.

Experimental Protocol: Grignard Coupling

This protocol describes the synthesis starting from 4-bromoanisole and 1,2-dichloro-1,1,2,2-tetramethyldisilane.[3]

Step 1: Formation of the Grignard Reagent (4-Anisylmagnesium bromide)

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (Argon or Nitrogen).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Coupling Reaction

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF.

-

Add the disilane solution dropwise to the cold, stirring Grignard reagent. The choice of slow, cold addition is to control the exothermicity of the coupling reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the chemistry of the Si-Si and aryl-Si bonds. These bonds can be cleaved under different conditions to generate highly reactive intermediates.

Part 1: Photochemical Reactivity

The photolysis of aryldisilanes is a well-studied process that proceeds through distinct pathways depending on the electronic state of the molecule and the solvent environment.[4][5] Upon UV irradiation, this compound can undergo Si-Si bond homolysis or intramolecular rearrangement.

Key Mechanistic Pathways:

-

Si-Si Bond Homolysis (Triplet State): In polar solvents like acetonitrile, the molecule is believed to populate the lowest excited triplet state upon irradiation.[4] This state preferentially undergoes homolytic cleavage of the weak Si-Si bond to generate two (4-methoxyphenyl)dimethylsilyl radicals ((MeOPh)Me₂Si•). These radicals are key intermediates for radical-mediated synthetic transformations.

-

Rearrangement to Silatriene (Singlet State): In nonpolar solvents such as isooctane or tetrahydrofuran, the lowest excited singlet state is favored.[4] This state can undergo a[4][6]-silyl migration, where one of the methylsilyl groups shifts from one silicon atom to the ortho position of the adjacent phenyl ring. This concerted rearrangement results in the formation of a highly reactive transient 1,3,5-(1-sila)hexatriene derivative (a type of silene).[4]

These transient intermediates can be trapped by various reagents:

-

Alcohols/Water: React with silenes to form silyl ethers.

-

Acetone: Undergoes an ene reaction or a [2+2] cycloaddition with the Si=C bond of the silatriene.[4]

-

Dienes (e.g., 2,3-dimethyl-1,3-butadiene): Can participate in formal ene, [2+2], or [2+4] cycloaddition reactions.[4]

-

Oxygen: Leads to desilylation, forming phenyltrimethylsilane derivatives and silanone oligomers.[4]

Caption: Primary photochemical pathways for aryldisilanes.

| Trapping Agent | Primary Intermediate | Expected Product Type |

| Acetone | Silatriene | Silyl ether (ene product) and 1,2-Siloxetane ([2+2] adduct)[4] |

| 2,3-Dimethyl-1,3-butadiene | Silatriene | Ene product and Cycloadducts[4] |

| Methanol | Silatriene | Methoxy(4-methoxyphenyl)dimethylsilane |

| Oxygen | Silatriene | Desilylation products and Silanone oligomers[4] |

| Carbon Tetrachloride | Silyl Radical | (4-methoxyphenyl)dimethylchlorosilane |

Part 2: Proposed Acid-Catalyzed Si-Si Bond Cleavage

While the Si-Si bond is generally stable, it can be cleaved under strongly acidic conditions, especially in the presence of a nucleophile. The mechanism is analogous to the well-studied acid-catalyzed cleavage of siloxane (Si-O) bonds.[7][8] The electron-donating methoxy groups on the phenyl rings can increase the electron density on the silicon atoms, potentially making them more susceptible to electrophilic attack compared to non-substituted aryldisilanes.

Proposed Mechanism:

-

Protonation: A proton from the acid catalyst (e.g., H⁺) coordinates to one of the silicon atoms. This is the rate-determining step, creating a highly electrophilic, positively charged pentacoordinate silicon intermediate or a silicon-protonated transition state.

-

Nucleophilic Attack: A nucleophile present in the medium (e.g., water, an alcohol, or the conjugate base of the acid) attacks the other silicon atom.

-

Bond Cleavage: The Si-Si bond cleaves, resulting in two distinct silane products. For example, cleavage by hydrochloric acid (HCl) would likely yield (4-methoxyphenyl)dimethylsilane and (4-methoxyphenyl)dimethylchlorosilane.

This pathway's viability is a self-validating system; the reaction will only proceed if the acid is strong enough to protonate the disilane and a suitable nucleophile is present to complete the cleavage.

Caption: Plausible mechanism for acid-catalyzed Si-Si bond cleavage.

Part 3: Generation of Silyl Anions for Nucleophilic Silylation

A powerful synthetic application of disilanes involves the reductive cleavage of the Si-Si bond to generate silyl anions. For related compounds like 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane, treatment with a strong reducing agent like lithium metal generates a potent silyl lithium reagent. This reagent is a strong nucleophile and base.

Mechanism and Application:

-

Reductive Cleavage: The disilane reacts with two equivalents of an alkali metal (e.g., Lithium) in a suitable solvent like THF. The metal transfers two electrons to the Si-Si bond, causing it to cleave and form two equivalents of the silyl anion, in this case, (4-methoxyphenyl)dimethylsilyl lithium.

-

Nucleophilic Attack: The resulting silyl anion is a highly effective nucleophile that can be used to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds by reacting with a wide range of electrophiles.

Example Workflow: Silylation of an Alkyl Halide

-

Generation: Dissolve this compound in anhydrous THF under an inert atmosphere. Add small pieces of lithium metal and stir vigorously. The reaction is often accompanied by a color change, indicating the formation of the anion.

-

Reaction: Cool the silyl lithium solution and add an electrophile, such as benzyl bromide, dropwise.

-

Quench and Isolation: After the reaction is complete, quench with a proton source (e.g., saturated NH₄Cl solution) and proceed with a standard extractive work-up and purification to isolate the silylated product, benzyl(4-methoxyphenyl)dimethylsilane.

This method provides a robust route to introduce the (4-methoxyphenyl)dimethylsilyl group, which can serve as a protecting group or a functional handle for further transformations like the Tamao-Fleming oxidation.

Caption: Generation and reactivity of the silyl anion intermediate.

Conclusion

This compound is a versatile reagent whose reactivity is centered on the selective cleavage of its Si-Si bond. By carefully choosing the reaction conditions—photolysis, strong acid, or alkali metal reduction—chemists can access distinct reactive intermediates: silyl radicals, protonated electrophilic species, or silyl anions. This controlled generation of intermediates opens avenues for radical-based transformations, electrophilic silylation, and the nucleophilic introduction of the bulky and electronically distinct (4-methoxyphenyl)dimethylsilyl group. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this aryldisilane in complex molecular design and synthesis.

References

-

Leigh, W. J., et al. (1996). Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes. Organometallics, 15(10), 2554-2561. [Link][4][5]

-

Su, S. H., & Su, M. D. (2018). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). ResearchGate. [Link][6]

-

ChemSrc. (n.d.). CAS#: 6009-50-3 | this compound. Retrieved from [Link][3]

-

Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165-2175. [Link][7][8]

Sources

- 1. This compound, 97% CAS#: 6009-50-3 [amp.chemicalbook.com]

- 2. H28047.03 [thermofisher.com]

- 3. CAS#:6009-50-3 | this compound | Chemsrc [chemsrc.com]

- 4. Sci-Hub. Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes / Organometallics, 1994 [sci-hub.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a symmetrically substituted organodisilane with the chemical formula C18H26O2Si2. We will delve into its chemical and physical properties, explore plausible synthetic routes based on established organosilicon chemistry, and analyze its characteristic reactivity, focusing on the silicon-silicon bond. Furthermore, this guide will illuminate the potential applications of this compound and its derivatives, particularly in the realms of organic synthesis and as a precursor for novel chemical entities in drug discovery. The content is structured to provide both foundational knowledge and field-proven insights for researchers and professionals working with organosilicon compounds.

Introduction: The Significance of Organodisilanes

Organodisilanes, characterized by a silicon-silicon single bond, are a fascinating class of compounds that bridge the gap between traditional organic and inorganic chemistry. The Si-Si bond, with a bond energy of approximately 80 kcal/mol, is significantly weaker than a C-C bond, rendering it susceptible to cleavage by various reagents and conditions. This inherent reactivity is not a limitation but rather a key feature that enables a diverse range of chemical transformations.

This compound, the subject of this guide, combines the reactive disilane core with electronically influential methoxyphenyl groups. The methoxy substituents can modulate the electronic properties of the aromatic rings and, by extension, the reactivity of the entire molecule. Understanding the interplay between the disilane core and its aryl substituents is crucial for harnessing its synthetic potential.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C18H26O2Si2 | N/A |

| Molecular Weight | 330.57 g/mol | |

| Appearance | White crystals or powder | [1] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point | 368.5±42.0 °C (Predicted) | [2] |

| Density | 0.99±0.1 g/cm³ (Predicted) | [2] |

| CAS Number | 6009-50-3 | [2] |

| Purity | Typically ≥96% or 97% | [1][3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests a logical synthetic pathway based on the well-established reductive coupling of chlorosilanes. This method, often referred to as a Wurtz-type coupling, is a cornerstone of organodisilane synthesis.[1][4][5][6]

Proposed Synthetic Pathway: Reductive Coupling

The most probable synthetic route involves the reductive coupling of (4-methoxyphenyl)dimethylchlorosilane in the presence of an alkali metal, such as sodium or lithium, in an aprotic solvent like toluene or tetrahydrofuran (THF).

Overall Reaction:

2 * (CH3O-C6H4)(CH3)2Si-Cl + 2 Na → (CH3O-C6H4)(CH3)2Si-Si(CH3)2(C6H4-OCH3) + 2 NaCl

Conceptual Experimental Protocol

The following protocol is a conceptualized, step-by-step methodology based on general procedures for similar reductive couplings. Note: This protocol should be adapted and optimized by experienced chemists in a controlled laboratory setting.

Materials:

-

(4-methoxyphenyl)dimethylchlorosilane

-

Sodium metal (dispersion or freshly cut pieces)

-

Anhydrous Toluene or THF

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Reagent Addition: Sodium metal is added to the flask containing anhydrous toluene. The mixture is heated to the melting point of sodium (if using solid pieces) and stirred vigorously to create a fine dispersion.

-

Silyl Chloride Addition: A solution of (4-methoxyphenyl)dimethylchlorosilane in anhydrous toluene is added dropwise from the dropping funnel to the stirred sodium dispersion at a controlled rate to manage the exothermic reaction.

-

Reaction and Monitoring: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by quenching small aliquots.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is then purified by recrystallization or column chromatography to yield this compound as a white solid.

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the proposed synthesis of this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the reactivity of the silicon-silicon bond. This bond can be cleaved under various conditions, leading to the formation of reactive silyl intermediates.

Cleavage of the Silicon-Silicon Bond

The Si-Si bond is susceptible to cleavage by:

-

Halogens: Reaction with halogens such as chlorine or bromine will cleave the Si-Si bond to form the corresponding (4-methoxyphenyl)dimethylhalosilanes.

-

Strong Nucleophiles: Reagents like organolithium compounds can attack one of the silicon atoms, leading to the formation of a silyl anion and a tetraorganosilane.[7]

-

Electrophiles: Protic acids can also effect the cleavage of the Si-Si bond.[8]

-

Transition Metals: Palladium and other transition metals can catalytically activate the Si-Si bond, enabling its addition across unsaturated systems.[9]

Role of the Methoxyphenyl Group

The electron-donating methoxy group on the phenyl ring can influence the reactivity of the Si-Si bond. It increases the electron density on the silicon atoms, potentially making them more susceptible to electrophilic attack. Conversely, it may stabilize cationic intermediates that could form during certain reactions.

Potential Applications in Research and Drug Development

While direct applications of this compound in drug development are not widely reported, its chemical nature suggests several promising avenues for its use as a versatile building block and reagent.

Precursor to Silylating Agents

Cleavage of the Si-Si bond can generate (4-methoxyphenyl)dimethylsilyl derivatives. These can be used as silylating agents to protect hydroxyl groups in complex molecules during multi-step organic syntheses. The use of silyl protecting groups is a fundamental strategy in the synthesis of pharmaceuticals and other complex organic molecules.[10][11][12]

Source of Silyl Radicals and Anions

Under appropriate conditions, this compound can serve as a precursor to silyl radicals or silyl anions. These reactive intermediates can participate in a variety of carbon-silicon bond-forming reactions, which are of growing importance in synthetic organic chemistry.[13][14]

Bioisosteric Replacement in Drug Design

The incorporation of silicon into bioactive molecules is an emerging strategy in drug discovery. The replacement of a carbon atom with a silicon atom can modulate a compound's pharmacokinetic and pharmacodynamic properties. This compound could serve as a starting material for the synthesis of novel silicon-containing compounds for biological evaluation.

Visualization of Potential Synthetic Utility

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. | Semantic Scholar [semanticscholar.org]

- 5. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 8. US2837552A - Cleavage of silicon-to-silicon and siloxane linkages - Google Patents [patents.google.com]

- 9. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silyl Groups - Gelest [technical.gelest.com]

- 13. What Are Organosilanes In Organic Synthesis? [hskbrchemical.com]

- 14. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound in their work.

Introduction and Core Concepts

This compound is an organosilicon compound featuring a disilane backbone with two 4-methoxyphenyl substituents. The presence of the Si-Si bond and the electron-donating methoxy groups on the phenyl rings imparts unique electronic and chemical properties to the molecule. While specific applications of this particular disilane are not extensively documented in publicly available literature, its structural motifs are relevant to several areas of chemical research. Aryldisilanes are known to be precursors for various organosilicon compounds and can participate in reactions involving the cleavage of the silicon-silicon bond. The methoxyphenyl group is a common substituent in medicinal chemistry and materials science, suggesting potential, yet unexplored, applications for this molecule.

Physical and Chemical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are calculated and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| CAS Number | 6009-50-3 | [1][2] |

| Molecular Formula | C₁₈H₂₆O₂Si₂ | [1] |

| Molecular Weight | 330.57 g/mol | [1] |

| Appearance | White crystals or powder | [1] |

| Melting Point | 38.5 - 47.5 °C | [1] |

| Boiling Point (calculated) | 387.8 °C at 760 mmHg | N/A |

| Density (calculated) | 1.03 g/cm³ | N/A |

| Purity (typical) | ≥97% | [2] |

Synthesis and Characterization

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes a general procedure for the synthesis of diaryldisilanes and can be adapted for the specific synthesis of this compound.

Core Principle: The reaction involves the formation of a Grignard reagent from 4-bromoanisole, which then acts as a nucleophile, attacking a suitable dichlorodisilane to form the desired product.

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Under a nitrogen atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).

-

A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

-

The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed. The resulting solution is the Grignard reagent, 4-methoxyphenylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

Characterization

Due to the lack of specific experimental spectral data for this compound, representative data for a closely related analog, 1,2-diphenyl-1,1,2,2-tetramethyldisilane , is presented below for illustrative purposes. The expected spectral features for the target molecule can be inferred from this data, with adjustments for the presence of the methoxy group.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the 4-methoxyphenyl rings. The protons ortho and meta to the methoxy group will exhibit distinct chemical shifts.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to 6 protons.

-

Methyl Protons on Si: A singlet in the upfield region (typically δ 0.2-0.5 ppm), integrating to 12 protons.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the silicon will be a quaternary carbon with a characteristic chemical shift. The carbon bearing the methoxy group will also be distinct.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methyl Carbons on Si: A signal in the upfield region (typically δ -5 to 5 ppm).

Expected FT-IR Spectral Data:

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

Si-C stretching: Characteristic peaks in the 1250-700 cm⁻¹ region.

-

C-O stretching (ether): A strong peak around 1245 cm⁻¹.

-

Si-CH₃ rocking: A characteristic peak around 800 cm⁻¹.

Reactivity and Potential Applications

The reactivity of this compound is primarily governed by the Si-Si and Si-C bonds.

-

Cleavage of the Si-Si Bond: The silicon-silicon bond in disilanes can be cleaved under various conditions, including treatment with electrophiles, nucleophiles, or under photolytic conditions. This reactivity allows for the generation of silyl radicals or silyl anions, which are valuable intermediates in organic synthesis.

-

Cleavage of the Si-C Bond: The silicon-aryl bond can also be cleaved, for example, through protodesilylation with strong acids or through reactions with electrophiles.

Potential Applications:

While specific applications for this compound are not well-documented, its structure suggests potential utility in the following areas:

-

Precursor to other Organosilicon Compounds: It can serve as a starting material for the synthesis of more complex organosilicon molecules.

-

Protecting Group Chemistry: Silyl groups are widely used as protecting groups for alcohols and phenols. The bis(4-methoxyphenyl)tetramethyldisilyl group could potentially be explored as a novel protecting group with specific cleavage conditions.

-

Materials Science: Arylsilanes are building blocks for silicon-containing polymers and materials with interesting optical and electronic properties. The presence of the methoxy groups could be used to tune these properties.

-

Medicinal Chemistry: The 4-methoxyphenyl moiety is a common feature in many biologically active compounds. This disilane could be used as a scaffold or intermediate in the synthesis of novel drug candidates.

Caption: Reactivity pathways and potential applications of this compound.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is an interesting organosilicon compound with potential for further exploration in various fields of chemistry. This guide has provided a summary of its known physical properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is our hope that this information will be a valuable resource for researchers and scientists working with this and related compounds.

References

-

Chemsrc. CAS#:6009-50-3 | this compound. Available at: [Link]

Sources

A Proposed Theoretical Investigation of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Whitepaper for Advanced Materials Research

Introduction

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with potential applications in materials science, particularly in the development of organic electronic materials. The presence of electron-rich methoxyphenyl groups attached to the disilane core suggests interesting electronic and photophysical properties. However, a thorough review of the current scientific literature reveals a notable gap in the theoretical understanding of this specific molecule. While the synthesis and properties of related aryldisilanes have been explored, dedicated computational studies on this compound are scarce.

This technical guide, therefore, serves as a forward-looking whitepaper, outlining a comprehensive theoretical investigation of this compound. By leveraging the power of modern computational chemistry, we can predict its molecular structure, electronic properties, and spectroscopic behavior, thereby providing a foundational understanding for its potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico characterization of novel organosilicon compounds.

Proposed Computational Methodologies: A Self-Validating System

To ensure the reliability and accuracy of the theoretical investigation, a multi-faceted computational approach is recommended. The choice of methodology is dictated by the need to balance computational cost with the accurate prediction of molecular properties.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules.

-

Protocol:

-

Initial molecular structure construction using a molecular builder.

-

Geometry optimization using the B3LYP functional with the 6-311G(d,p) basis set. This combination is well-established for providing reliable geometries for organic and organosilicon compounds.

-

Frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra if available.

-

The causality behind this choice lies in the B3LYP functional's proven track record in accurately predicting geometries and vibrational frequencies for a wide range of molecules. The 6-311G(d,p) basis set provides a good description of the electronic environment around each atom, including polarization functions (d,p) that are crucial for accurately modeling bonding.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting the reactivity and electronic properties of the molecule. This involves analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Protocol:

-

Perform a single-point energy calculation on the optimized geometry using the same DFT method (B3LYP/6-311G(d,p)).

-

Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these key orbitals.

-

Calculate the HOMO-LUMO energy gap, which provides an estimate of the molecule's electronic excitation energy and chemical reactivity.

-

The HOMO and LUMO analysis provides insights into the electron-donating and electron-accepting capabilities of the molecule, which are crucial for designing materials for organic electronics.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311G(d,p) basis set to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts can be referenced against a standard like tetramethylsilane (TMS).

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Protocol: Use Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311G(d,p) basis set to calculate the electronic excitation energies and oscillator strengths. This will predict the absorption maxima in the UV-Vis spectrum.

-

These predicted spectra serve as a powerful tool for interpreting experimental data and confirming the structure of the synthesized compound.

Key Properties to Investigate and Their Significance

A thorough theoretical study of this compound should focus on the following key properties:

| Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. This is the foundation for all other property calculations. |

| HOMO-LUMO Energy Gap | Indicates the molecule's electronic stability and its potential as a semiconductor. A smaller gap suggests easier electronic excitation and potentially higher conductivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. |

| Calculated IR Spectrum | Predicts the vibrational modes of the molecule, which can be used to identify functional groups and confirm the molecular structure when compared with experimental IR data. |

| Calculated UV-Vis Spectrum | Predicts the electronic transitions and the wavelengths at which the molecule absorbs light, providing insights into its potential for optoelectronic applications. |

Visualizing the Theoretical Workflow

The proposed theoretical investigation can be visualized as a logical workflow, starting from the initial structure and culminating in the prediction of various molecular properties.

Caption: A flowchart illustrating the proposed theoretical workflow for the comprehensive study of this compound.

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the target molecule.

Caption: 2D chemical structure of this compound.

Conclusion and Future Outlook

The proposed theoretical investigation of this compound will provide a wealth of information about its fundamental molecular properties. The insights gained from these computational studies will be invaluable for guiding the synthesis and experimental characterization of this and related organosilicon compounds. Furthermore, the predicted electronic and optical properties will help to assess its potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This whitepaper serves as a call to action for researchers to explore the untapped potential of this intriguing molecule through the powerful lens of theoretical chemistry.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224. [Link]

The Strategic Utility of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Technical Primer for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Aryldisilanes in Modern Chemistry

Organosilicon compounds have carved a significant niche in medicinal chemistry and materials science, offering unique electronic and structural properties that distinguish them from their carbon-based counterparts.[1] Within this broad class of molecules, aryldisilanes, characterized by a silicon-silicon single bond flanked by aromatic groups, are emerging as versatile intermediates and precursors.[2] Their distinct reactivity, stemming from the electronic nature of the Si-Si bond, allows for novel synthetic transformations and the construction of complex molecular architectures. This guide focuses on a specific, symmetrically substituted aryldisilane, Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane , providing a comprehensive overview of its synthesis, characterization, and potential applications for professionals in drug development and scientific research. While dedicated literature on this specific molecule is sparse, this guide consolidates established principles of organosilicon chemistry and data from closely related analogs to provide a robust technical foundation.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to symmetrical diaryldisilanes is the coupling of an aryl Grignard reagent with a 1,2-dichlorodisilane.[3] This approach leverages the well-established nucleophilic character of the Grignard reagent to form stable silicon-carbon bonds.[4]

Proposed Synthetic Workflow

The synthesis of this compound can be logically structured as a two-step, one-pot reaction, as illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for Grignard reactions with chlorosilanes.[2][3]

Materials:

-

4-Bromoanisole (2.2 equivalents)

-

Magnesium turnings (2.2 equivalents)

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Initiation: Magnesium turnings and a crystal of iodine are placed in the flask. A small portion of a solution of 4-bromoanisole in anhydrous THF is added. The mixture is gently warmed until the brown color of the iodine disappears, indicating the initiation of the Grignard reaction.

-

Grignard Formation: The remaining 4-bromoanisole solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of 4-anisylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Structural Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data, extrapolated from known analogs such as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, are summarized below.[5]

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around 0.2-0.4 ppm integrating to 12H (four Si-CH₃ groups).- A sharp singlet around 3.8 ppm integrating to 6H (two O-CH₃ groups).- Two doublets in the aromatic region (6.8-7.5 ppm), characteristic of a para-substituted benzene ring, each integrating to 4H. |

| ¹³C NMR | - A signal around -2 to -4 ppm for the silicon-attached methyl carbons.- A signal around 55 ppm for the methoxy carbons.- Four signals in the aromatic region (approximately 113-160 ppm), with the ipso-carbon attached to silicon being the most upfield and the oxygen-bearing carbon being the most downfield. |

| FT-IR (cm⁻¹) | - Strong C-O stretching of the aryl ether around 1245 cm⁻¹.- Si-C stretching and bending vibrations around 1250 and 800 cm⁻¹.- Aromatic C-H and C=C stretching vibrations in the 3100-3000 and 1600-1450 cm⁻¹ regions, respectively. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation patterns involving the cleavage of the Si-Si bond and the loss of methyl or methoxyphenyl groups. |

Reactivity and Potential Applications

The chemical behavior of this compound is primarily dictated by the reactivity of the Si-Si and Si-C(aryl) bonds.

Cleavage of the Si-Si Bond

The silicon-silicon bond is the most reactive site in the molecule and can be cleaved under various conditions, making it a valuable synthetic precursor.

-

Oxidative Cleavage: The Si-Si bond can be cleaved by oxidizing agents. Studies on the cation radicals of 1,2-diaryldisilanes, including the title compound, show that they are susceptible to nucleophilic attack, leading to the fragmentation of the Si-Si bond.[6] This property could be exploited in materials science for the development of charge-transporting materials or in organic synthesis as a source of silyl radicals or cations.

-

Halogen-Mediated Cleavage: Treatment with halogens (e.g., I₂, Br₂) can cleave the Si-Si bond to generate aryldimethylhalosilanes. These products are versatile silylating agents.

Caption: Reactivity pathways of the Si-Si bond in this compound.

Role in Drug Development and Advanced Synthesis

While direct applications of this compound in drug molecules are not yet documented, its potential lies in its role as a synthetic intermediate.

-

Masked Silylating Agent: The disilane can be considered a stable, storable precursor to more reactive silylating agents. The in-situ generation of (4-methoxyphenyl)dimethylsilyl halides or triflates via Si-Si bond cleavage avoids the handling of moisture-sensitive reagents.

-

Aryl Group Transfer: Under specific catalytic conditions, often involving transition metals like palladium or rhodium, the Si-C(aryl) bond can be activated for cross-coupling reactions. This allows the transfer of the 4-methoxyphenyl group to other organic scaffolds, a common structural motif in many pharmaceutical agents. The cleavage of Si-C bonds in arylsilanes is a known challenge and opportunity in organosilica synthesis, and similar principles can be applied to discrete molecules.[7]

Conclusion

This compound represents a molecule of significant potential for synthetic chemists and drug development professionals. Its straightforward synthesis via Grignard chemistry makes it an accessible building block. The inherent reactivity of the Si-Si bond provides a gateway to a variety of functionalized organosilanes and offers opportunities for novel reaction discovery. As the field of organosilicon chemistry continues to expand, the strategic application of aryldisilanes like the one detailed in this guide will undoubtedly contribute to the development of more efficient and innovative synthetic methodologies. Further research into the specific applications of this compound is warranted and will likely unveil its utility in areas ranging from medicinal chemistry to advanced materials.

References

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405.

- Son, H.-J., Han, W.-S., Wee, K.-R., Lee, S.-H., Hwang, A.-R., Kwon, S., Cho, D. W., Ko, J., & Kang, S. O. (2009). Intermolecular Peripheral 2,5-Bipyridyl Interactions by Cyclization of 1,1'-Silanylene Unit of 2,3,4,5-Aryl Substituted Siloles: Enhanced Thermal Stability, High Charge Carrier Mobility, and Their Application to Electron Transporting Layers for OLEDs.

- Reinhold, M., Krempner, C., & Ritschel, B. (2016). Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. Organometallics, 35(11), 1874-1880.

- University of Massachusetts Amherst. (n.d.). The Grignard Reaction.

- Qian, C.-G., Yan, H., Li, J.-Y., Zhang, Z.-S., & Xiao, B. (2025).

- Gould, I. R., Le, G., Sitzmann, E. V., & Ebbesen, T. W. (1990). Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane Cation Radicals. The Journal of Physical Chemistry, 94(18), 6937–6940.

- Krische, M. J., & Han, S. B. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-525.

- Arkles, B. (2014). Grignard Reagents and Silanes. Gelest, Inc.

- Kira, M., Iwamoto, T., & Maruyama, T. (2004).

- PubChem. (n.d.). 1,1,2,2-tetra(o-tolyl)-1,2-disilanediol. PubChem Compound Summary for CID 4443542.

- Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube.

- Xu, D., Zhao, W., Wang, Y., Zhang, J., & Xi, C. (2020).

- Apeloig, Y., Karni, M., & Müller, T. (2000). Thermal and Photochemical Cleavage of SiSi Double Bond in Tetrasila-1,3-diene. In Organosilicon Chemistry IV (pp. 294-300). Wiley-VCH Verlag GmbH.

- Kido, T., Kurumisawa, T., & Fukushima, Y. (2021). Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas. New Journal of Chemistry, 45(1), 133-140.

- Kumar, S., & Singh, A. K. (2015). Synthesis and Characterization of Symmetrical and Unsymmetrical Analogues of 1,2-bis[bis(4-chlorophenyl) Methyl] Diselane. Journal of Chemical Sciences, 127(2), 335-342.

- Li, Y., & Chen, J. (2008). 1,2-Bis(p-tolylsulfonyl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2182.

- Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions.